molecular formula C13H15ClO B2767964 [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287333-14-4

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2767964
CAS RN: 2287333-14-4
M. Wt: 222.71
InChI Key: INACZWKHJTWFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, making it a promising candidate for the development of novel drugs for the treatment of various diseases.

Mechanism Of Action

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors by [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol leads to a variety of physiological effects, including analgesia, sedation, and hypothermia.
Biochemical and Physiological Effects:
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of voltage-gated calcium channels, and activation of potassium channels. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high potency and selectivity for the CB1 and CB2 cannabinoid receptors, which makes it a useful tool for studying the physiological and pharmacological effects of cannabinoid receptor activation. However, its potent psychoactive effects and potential for abuse limit its usefulness in certain experimental settings.

Future Directions

There are many potential future directions for research on [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol and related compounds. One area of interest is the development of novel drugs based on the structure of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol for the treatment of pain and other disorders. Another area of interest is the elucidation of the molecular mechanisms underlying the pharmacological effects of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, which could lead to the development of more selective and effective drugs. Finally, further research is needed to fully understand the potential risks and benefits of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol and other synthetic cannabinoids, particularly in the context of their potential use as therapeutic agents.

Synthesis Methods

The synthesis of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves several steps, starting with the reaction of 2-chloro-4-methylphenylacetonitrile with cyclopropanecarboxylic acid to form the corresponding amide. This amide is then reduced with lithium aluminum hydride to give the primary amine, which is subsequently reacted with bicyclo[1.1.1]pentan-1-ol to form the final product, [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.

Scientific Research Applications

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, and has also been investigated for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INACZWKHJTWFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.